CID 78062127
Description
CID 78062127 (Compound Identifier 78062127) is a chemical compound cataloged in PubChem, a comprehensive database of chemical entities. Key characteristics include:
- Chemical Structure: illustrates the chemical structure of this compound, which features a complex aromatic backbone with hydroxyl and alkyl substituents (Figure 1B) . This structural motif is common in natural products and pharmaceuticals.

- Analytical Data: GC-MS analysis (Figure 1C) reveals a retention time of ~14.2 minutes, with a molecular ion peak at m/z 342.3 in the mass spectrum (Figure 1D). Collision-induced dissociation (CID) fragmentation patterns indicate cleavage at labile ether and ester bonds, consistent with glycoside or terpenoid derivatives .
Properties
Molecular Formula |
GaPt3 |
|---|---|
Molecular Weight |
655.0 g/mol |
InChI |
InChI=1S/Ga.3Pt |
InChI Key |
QTEBFOQVACMEML-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78062127 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Scientific Research Applications
CID 78062127 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and cellular processes. In medicine, the compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CID 78062127 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound . The precise molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78062127, we compare it structurally, spectroscopically, and functionally with analogous compounds from diverse chemical classes.
Table 1. Structural and Analytical Comparison of this compound and Analogues
Key Findings:
Structural Similarities: this compound shares a poly-oxygenated aromatic framework with curcumin (CID 969516), though its molecular weight (~342 Da) is smaller due to fewer conjugated double bonds and substituents . Unlike ginsenosides (CIDs 441947, 161296), which are triterpenoid saponins with sugar moieties, this compound lacks glycosidic linkages, as evidenced by the absence of saccharide-derived fragments (e.g., m/z 163 for hexoses) in its CID spectrum .
Spectroscopic Distinctions: this compound’s GC-MS retention time (14.2 min) is shorter than that of ginsenosides (~22–23 min in HPLC), reflecting lower polarity due to the absence of hydrophilic glycosyl groups . The base peak at m/z 121.0 suggests a stable fragment ion, likely from a methylbenzene or cyclohexenone substructure, distinguishing it from curcumin’s diketone-derived fragments (m/z 177.0, 137.0) .
However, the lack of a conjugated diketone system may limit its redox activity compared to curcumin . In contrast, ginsenosides exhibit well-documented pharmacological effects (e.g., neuroprotection), attributed to their glycosidic structures and ability to modulate membrane receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

